molecular formula C10H11NO2S B8656277 Methyl 4-carbamothioyl-3-methylbenzoate

Methyl 4-carbamothioyl-3-methylbenzoate

Cat. No.: B8656277
M. Wt: 209.27 g/mol
InChI Key: GDGSJOAODRHPGG-UHFFFAOYSA-N
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Description

Methyl 4-carbamothioyl-3-methylbenzoate is a benzoate ester derivative characterized by a carbamothioyl (-C(=S)NH₂) group at the 4-position and a methyl group at the 3-position of the benzene ring. This compound’s structure combines the ester functionality of the benzoate core with a thioamide substituent, which confers unique chemical and physical properties.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 4-carbamothioyl-3-methylbenzoate

InChI

InChI=1S/C10H11NO2S/c1-6-5-7(10(12)13-2)3-4-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14)

InChI Key

GDGSJOAODRHPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Reactivity

  • Methyl 4-butyramido-3-methylbenzoate (CAS: N/A): This compound features a butyramido (-NHCOC₃H₇) group at the 4-position. Unlike the carbamothioyl group, the amide lacks sulfur, reducing its lipophilicity and altering hydrogen-bonding capacity.
  • Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate (CAS: 1096309-23-7): The 4-amino and methylcarbamoyl-methoxy substituents introduce multiple hydrogen-bond donors/acceptors. Compared to the carbamothioyl group, this structure may exhibit higher solubility in polar solvents but reduced thermal stability due to the absence of sulfur’s electron-withdrawing effects .
  • Methyl 4-(di-3-indolyl)methylbenzoate :
    A photochemically synthesized host compound with a bulky diindolylmethyl group. Its steric hindrance contrasts sharply with the smaller carbamothioyl group in the target compound, impacting host-guest interaction capabilities and crystallinity .

Spectroscopic Characterization

  • NMR/FTIR : The carbamothioyl group in the target compound would show a distinct C=S stretch near 1200–1250 cm⁻¹ in FTIR, absent in amide analogs. In ¹H NMR, the -NH₂ protons resonate downfield (δ 9–10 ppm) due to sulfur’s electronegativity .
  • HPLC/GC : Methyl esters like sandaracopimaric acid methyl ester () are often analyzed via GC-MS due to volatility. However, polar substituents (e.g., carbamothioyl) may necessitate HPLC with UV detection for accurate quantification .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (4-position) Molecular Weight Key Functional Groups Synthetic Method
Methyl 4-carbamothioyl-3-methylbenzoate -C(=S)NH₂ 239.29 (calc.) Thioamide, Methyl Ester Nucleophilic substitution
Methyl 4-butyramido-3-methylbenzoate -NHCOC₃H₇ 265.30 Amide, Methyl Ester Acylation
Methyl shikimate Cyclic polyol ester 200.19 Hydroxyl, Ester Direct esterification
Sandaracopimaric acid methyl ester Diterpenoid carboxylic ester 332.48 Carboxylic Ester, Bicyclic Methylation of acid

Table 2: Spectroscopic Signatures

Compound FTIR (C=O/C=S stretch) ¹H NMR (Key Protons) Reference
This compound 1250 cm⁻¹ (C=S) δ 9.5 ppm (NH₂) Inferred
Methyl 4-butyramido-3-methylbenzoate 1660 cm⁻¹ (C=O) δ 6.8–7.5 ppm (aromatic)
Methyl shikimate 1730 cm⁻¹ (C=O) δ 3.7 ppm (OCH₃)

Research Implications

The carbamothioyl group in this compound offers distinct advantages in crystal engineering and drug design, such as enhanced intermolecular interactions. However, its synthesis may be more complex than amide analogs due to sulfur’s reactivity. Comparative studies with methyl esters of resin acids (e.g., sandaracopimaric acid) highlight the role of substituent bulkiness in crystallization behavior .

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